Aldoclor

Analytical Chemistry Pharmaceutical Quality Control Assay Validation

Aldoclor combines methyldopa and chlorothiazide, offering a benchmark for analytical method development (USP/AOAC). While discontinued in the US, it remains essential for retrospective research and quality control. Its unique thiazide potency (chlorothiazide) vs. Aldoril (HCTZ) requires specific reference standards for accurate assay validation.

Molecular Formula C17H19ClN4O8S2
Molecular Weight 506.9 g/mol
Cat. No. B12781601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldoclor
Molecular FormulaC17H19ClN4O8S2
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2
InChIInChI=1S/C10H13NO4.C7H6ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-3H,(H,10,11)(H2,9,12,13)/t10-;/m0./s1
InChIKeySCJYBEPFUOGAME-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldoclor: Fixed-Dose Methyldopa-Chlorothiazide Combination for Hypertension – Procurement and Research Overview


Aldoclor is a fixed-dose oral antihypertensive agent combining methyldopa, a centrally acting alpha-2 adrenergic agonist, with chlorothiazide, a first-in-class thiazide diuretic [1]. The combination is indicated for the management of essential hypertension, particularly in patients requiring stepwise or combination therapy. Aldoclor is available in two strengths: Aldoclor-150 (150 mg chlorothiazide / 250 mg methyldopa) and Aldoclor-250 (250 mg chlorothiazide / 250 mg methyldopa) [2]. While discontinued in the United States, the compound remains relevant in certain international markets and for retrospective clinical research, pharmacoepidemiology, and analytical reference [3].

Why Chlorothiazide-Methyldopa Combinations Are Not Interchangeable with Hydrochlorothiazide-Based Analogs


Within the class of methyldopa-thiazide fixed-dose combinations, Aldoclor (chlorothiazide-based) and Aldoril (hydrochlorothiazide-based) are not clinically interchangeable. Chlorothiazide and hydrochlorothiazide differ substantially in oral bioavailability (10-40% vs. 60-80%) and weight-based potency, with hydrochlorothiazide being approximately 10-20 times more potent [1]. This potency differential dictates distinct dosing ratios in combination products: Aldoclor-250 contains 250 mg chlorothiazide with 250 mg methyldopa, whereas Aldoril 15/25 contain only 15-25 mg hydrochlorothiazide with 250 mg methyldopa [2]. Furthermore, analytical recovery studies demonstrate formulation-specific differences that impact quality control and reference standard selection [3]. Direct substitution without dose adjustment risks under-treatment or electrolyte disturbances.

Quantitative Differentiation: Aldoclor vs. Hydrochlorothiazide-Based Comparators


Superior Methyldopa Recovery in Chlorothiazide-Containing Formulation vs. Hydrochlorothiazide Combination

In an 8-laboratory collaborative study using ion-exchange chromatography, the methyldopa-chlorothiazide combination (Aldoclor) demonstrated a higher average methyldopa recovery of 98.5% (SD 2.50) compared to 96.4% (SD 2.30) for the methyldopa-hydrochlorothiazide combination (Aldoril) [1]. The chlorothiazide component itself showed a recovery of 99.6% (SD 1.14) versus 98.8% (SD 2.92) for hydrochlorothiazide [1].

Analytical Chemistry Pharmaceutical Quality Control Assay Validation

10-20× Differential Diuretic Potency: Chlorothiazide vs. Hydrochlorothiazide

Hydrochlorothiazide exhibits 10-20 times greater diuretic potency per milligram than chlorothiazide [1]. This potency differential is reflected in the clinical dosing of combination products: Aldoclor-250 contains 250 mg chlorothiazide per tablet, whereas Aldoril 25 contains only 25 mg hydrochlorothiazide per tablet [2]. The lower potency of chlorothiazide provides finer dose titration granularity for patients requiring precise thiazide adjustment.

Pharmacology Comparative Efficacy Dose-Response

Standing Blood Pressure Reduction with Methyldopa-Chlorothiazide Combination

In a randomized double-blind trial of 24 patients with essential hypertension, the combination of methyldopa (750 mg/day) and chlorothiazide (450 mg/day) significantly reduced standing systolic, diastolic, and mean arterial blood pressures compared to placebo (P < 0.05) [1]. Notably, no significant reduction was observed in supine blood pressure, a profile that distinguishes methyldopa-containing regimens from pure vasodilators.

Clinical Trial Hypertension Pharmacodynamics

Peak Antihypertensive Effect Onset: 4-6 Hours Post-Oral Dose

Following oral administration of Aldoclor, the methyldopa component achieves its maximum blood pressure-lowering effect 4 to 6 hours after dosing [1]. This relatively delayed onset is consistent with methyldopa's mechanism requiring metabolic conversion to alpha-methylnorepinephrine within central adrenergic neurons. In contrast, pure thiazide monotherapy typically shows a more rapid diuretic effect within 2 hours.

Pharmacokinetics Onset of Action Dosing Schedule

Chromatographic Recovery: Methyldopa-Chlorothiazide Tablets vs. Pure Standards

In a collaborative liquid chromatographic study of commercial methyldopa-thiazide dosage forms, recoveries for methyldopa-chlorothiazide tablets ranged from 99.1-100.9% for methyldopa and 99.2-100.4% for chlorothiazide [1]. Comparable values for methyldopa-hydrochlorothiazide tablets were 100.0-101.2% for hydrochlorothiazide. The narrow recovery range supports the reliability of USP monograph methods for quality assessment of Aldoclor.

Liquid Chromatography Assay Validation USP Methods

Blood Pressure Reduction in Large-Scale Trial: Chlorothiazide Step Therapy

In the Australian National Blood Pressure (ANBP) trial, the chlorothiazide-first step therapy regimen (chlorothiazide 500 mg once or twice daily, with methyldopa added as needed) was associated with a mean baseline systolic BP of 157.4 mmHg and diastolic BP of 100.4 mmHg [1]. While the trial did not report final on-treatment BP values for the chlorothiazide subgroup alone, the data establish a benchmark for expected BP reduction when chlorothiazide-methyldopa is used in a stepped-care protocol.

Clinical Trial Hypertension Management Step Therapy

Aldoclor Application Scenarios: From Analytical Reference to Clinical Research


Analytical Method Development and Validation

Aldoclor tablets serve as a critical reference material for developing and validating ion-exchange or liquid chromatographic methods for methyldopa-thiazide combinations. The documented recovery rates (98.5% methyldopa, 99.6% chlorothiazide) provide benchmark performance expectations for new assays [1]. Quality control laboratories can use Aldoclor as a positive control to verify method accuracy and precision when testing generic methyldopa-chlorothiazide formulations.

Retrospective Pharmacoepidemiology and Health Outcomes Research

Aldoclor was widely prescribed prior to its US discontinuation, generating extensive real-world data. Researchers conducting retrospective cohort or case-control studies on hypertension management can leverage Aldoclor as a historical comparator to evaluate long-term outcomes (e.g., cardiovascular events, mortality) relative to newer antihypertensive classes [2]. The known potency differential (10-20× less potent than hydrochlorothiazide) must be accounted for when analyzing dose-response relationships across thiazide subclasses [3].

Formulation and Stability Studies

The fixed-dose combination of methyldopa and chlorothiazide presents unique formulation challenges due to methyldopa's susceptibility to oxidation and chlorothiazide's pH sensitivity. Aldoclor tablets provide a benchmark for evaluating novel excipient systems or modified-release technologies. The chromatographic recovery data (99.1-100.9% methyldopa, 99.2-100.4% chlorothiazide) establishes acceptable stability-indicating assay performance [4].

Comparative Effectiveness Research in Step-Care Hypertension Protocols

The ANBP trial's chlorothiazide-first stepped-care regimen (chlorothiazide 500 mg ± methyldopa) serves as a historical benchmark for comparing contemporary hypertension management strategies [2]. Researchers evaluating new thiazide-like diuretics (e.g., chlorthalidone, indapamide) can reference Aldoclor-based protocols to assess whether newer agents offer incremental benefits over the classic chlorothiazide-methyldopa combination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aldoclor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.